[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, acetyloxy, and azidoethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetyloxy groups.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution using sodium azide.
Acetamido Group Formation: The acetamido group is formed by reacting the intermediate with acetic anhydride and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Sodium azide and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with enhanced reactivity.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetamido and acetyloxy groups contribute to the compound’s binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate: Unique due to its combination of functional groups.
Trifluorotoluene: Similar in terms of having multiple functional groups but differs in its chemical structure and applications.
Properties
CAS No. |
142072-14-8 |
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Molecular Formula |
C16H24N4O9 |
Molecular Weight |
416.38 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H24N4O9/c1-8(21)19-13-15(28-11(4)24)14(27-10(3)23)12(7-26-9(2)22)29-16(13)25-6-5-18-20-17/h12-16H,5-7H2,1-4H3,(H,19,21)/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
AZZGNJWMBPFQOP-IBEHDNSVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCN=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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